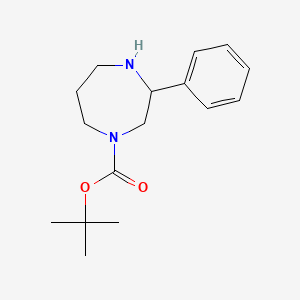

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGZCHPIZQCUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677562 | |

| Record name | tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-44-9 | |

| Record name | tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide presents a logical, multi-step synthesis based on established methodologies for analogous 1,4-diazepane derivatives. The proposed route involves the protection of a commercially available diamine, followed by a reductive amination to introduce the phenyl group, and subsequent cyclization to form the diazepine ring.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, starting from N-Boc-ethylenediamine and 2-phenyl-2,3-epoxypropionaldehyde. This pathway is designed to be efficient and utilize readily available starting materials.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route. These are based on standard laboratory procedures for similar transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate (Intermediate B)

This step involves the reductive amination of 2-phenyl-2,3-epoxypropionaldehyde with N-Boc-ethylenediamine.

-

Materials:

-

N-Boc-ethylenediamine

-

2-Phenyl-2,3-epoxypropionaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM), add 2-phenyl-2,3-epoxypropionaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to form the intermediate imine.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate B.

-

Step 2: Synthesis of tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate (Intermediate C)

The hydroxyl group of Intermediate B is converted to a better leaving group (tosylate) in preparation for cyclization.

-

Materials:

-

Intermediate B

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Intermediate B (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude Intermediate C is typically used in the next step without further purification.

-

Step 3: (Final Product)

Intramolecular cyclization of Intermediate C affords the desired 1,4-diazepane ring.

-

Materials:

-

Intermediate C

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of Intermediate C (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

-

Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

-

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.

| Step | Reactant(s) | Reagents | Product | Expected Yield (%) |

| 1 | N-Boc-ethylenediamine, 2-Phenyl-2,3-epoxypropionaldehyde | NaBH(OAc)₃, DCM | tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate | 70-85 |

| 2 | tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate | TsCl, Pyridine, DCM | tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate | 85-95 |

| 3 | tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate | NaH, THF | This compound | 60-75 |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Overall experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a comprehensive overview of a plausible synthetic route for this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical properties, synthesis, and available data for tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Due to the limited publicly available data for this specific compound, this guide also includes a representative experimental protocol for a structurally similar analogue, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, to provide a foundational understanding of its synthesis. This compound belongs to the class of N-Boc protected 1,4-diazepanes, which are important building blocks in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.

Core Chemical Properties

Detailed experimental data for this compound are not widely reported in peer-reviewed literature. However, its fundamental properties have been identified from chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1211596-44-9 | [1][2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.37 g/mol | Calculated |

| Canonical SMILES | C1CN(C(CNCC1C2=CC=CC=C2)N)C(=O)OC(C)(C)C | N/A |

| Physical Description | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, a protocol for the synthesis of the structurally related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been published and is presented here as a representative example. This method involves the deprotection of a nosyl-protected precursor. It is anticipated that a similar synthetic strategy could be adapted for the phenyl analogue.

Representative Synthesis: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate[3]

This synthesis proceeds via the deprotection of tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate.

Materials:

-

tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate

-

Acetonitrile

-

Potassium carbonate

-

Thiophenol

-

Ice water

-

2N Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A solution of tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is prepared.

-

Potassium carbonate (1.79 kg, 13.0 mol) is added to the solution.

-

Thiophenol (2.15 kg, 19.5 mol) is slowly added over 6 hours, maintaining an internal temperature of 20°C or below.

-

The reaction mixture is stirred for an additional 18 hours at 20°C.

-

Upon completion of the reaction, the mixture is concentrated under reduced pressure.

-

The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid.

-

The aqueous solution is washed with ethyl acetate.

-

The aqueous layer is then basified to pH 9 with potassium carbonate and extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil.

Experimental and Logical Diagrams

As no specific signaling pathways or complex experimental workflows involving this compound are documented, a logical diagram for the representative synthesis of N-Boc-3-substituted-1,4-diazepanes is provided below.

Caption: General synthetic workflow for N-Boc-3-substituted-1,4-diazepanes.

Spectral Data

No publicly available NMR or mass spectrometry data for this compound were identified in the searched resources. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound.

Biological Activity and Applications

The current body of scientific literature lacks specific details regarding the biological activity, mechanism of action, or its involvement in any signaling pathways for this compound. As a protected diamine, its primary application is likely as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 1,4-diazepane scaffold is a core component of many biologically active compounds.

Safety and Handling

A detailed safety data sheet is not widely available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with limited available data in the public domain. While its basic identifiers are known, detailed chemical and physical properties, spectral data, and biological activity information are yet to be published. The provided representative synthesis of a close analogue offers a potential route for its preparation. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Spectroscopic Data

Definitive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is not available in the reviewed literature. However, based on the analysis of similar structures, a predictive summary of the expected spectroscopic characteristics is presented below. These tables are intended to guide researchers in the identification and characterization of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Ar-H |

| ~ 4.00 - 4.20 | m | 1H | CH -Ph |

| ~ 3.20 - 3.80 | m | 6H | Diazepane ring CH ₂ |

| ~ 1.80 - 2.20 | m | 2H | Diazepane ring CH ₂ |

| 1.47 | s | 9H | -C(CH ₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C =O (Boc) |

| ~ 140 - 145 | Ar-C (quaternary) |

| ~ 126 - 129 | Ar-C H |

| ~ 80 | -C (CH₃)₃ |

| ~ 55 - 65 | C H-Ph |

| ~ 45 - 55 | Diazepane ring C H₂ |

| ~ 30 - 35 | Diazepane ring C H₂ |

| 28.4 | -C(C H₃)₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion |

| [M-Boc+H]⁺ | Loss of the Boc protecting group |

| [M-C(CH₃)₃+H]⁺ | Loss of the tert-butyl group |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3000 - 2850 | C-H stretch (aliphatic) |

| ~ 1680 - 1700 | C=O stretch (carbamate) |

| ~ 1600, 1495, 1450 | C=C stretch (aromatic) |

| ~ 1160 | C-N stretch |

| ~ 750, 700 | C-H bend (aromatic, monosubstituted) |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic strategy can be inferred from the preparation of analogous 1,4-diazepane derivatives. The following represents a plausible, generalized workflow for its synthesis and characterization.

General Synthesis of Substituted 1,4-Diazepanes

The synthesis of 1,4-diazepane scaffolds often involves multi-step sequences. A common approach includes the formation of the seven-membered ring through cyclization reactions. For the target molecule, a plausible route could involve the reaction of a suitably protected diamine with a phenyl-containing electrophile, followed by cyclization and deprotection/reprotection steps as necessary.

Materials:

-

Starting materials (e.g., protected diamines, phenyl-containing building blocks)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))

-

Reagents for protection and deprotection (e.g., Di-tert-butyl dicarbonate (Boc₂O), Trifluoroacetic acid (TFA))

-

Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers)

Procedure (Illustrative):

-

Coupling/Alkylation: Reaction of a protected ethylenediamine derivative with a phenyl-containing electrophile (e.g., a styrene oxide or a phenyl-substituted halide) in a suitable solvent with a base.

-

Cyclization: Intramolecular cyclization to form the diazepane ring, which may be promoted by a base or a metal catalyst.

-

Protection: Introduction of the Boc protecting group onto the free amine of the diazepane ring using Boc₂O in the presence of a base.

-

Purification: The crude product is typically purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, MS, IR) and thin-layer chromatography (TLC).

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition.

-

Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Infrared (IR) Spectroscopy:

-

IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of the target compound and a conceptual representation of a potential signaling pathway where such a molecule might be investigated.

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The methodologies and expected outcomes detailed herein serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this and related pharmaceutical intermediates.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical use, rigorous structural elucidation and purity assessment are paramount. NMR and mass spectrometry are indispensable analytical techniques for this purpose, providing detailed information about the molecular structure, connectivity, and mass of the analyte. This guide outlines the expected data from ¹H NMR, ¹³C NMR, and mass spectrometry, along with standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of analogous compounds, including N-Boc protected diazepanes and other phenyl-substituted heterocyclic systems.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Phenyl-H |

| ~ 4.0 - 4.2 | m | 1H | CH (C3) |

| ~ 3.2 - 3.8 | m | 6H | CH₂ (C2, C5, C7) |

| ~ 1.8 - 2.2 | m | 2H | CH₂ (C6) |

| 1.48 | s | 9H | t-Butyl-H |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (Carbamate) |

| ~ 155 | C (Quaternary, Phenyl) |

| ~ 128 - 129 | CH (Phenyl) |

| ~ 126 - 127 | CH (Phenyl) |

| ~ 80 | C (Quaternary, t-Butyl) |

| ~ 55 - 60 | CH (C3) |

| ~ 45 - 55 | CH₂ (Diazepane ring) |

| ~ 40 - 45 | CH₂ (Diazepane ring) |

| ~ 30 - 35 | CH₂ (Diazepane ring) |

| 28.4 | CH₃ (t-Butyl) |

Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

| m/z (amu) | Assignment |

| 277.19 | [M+H]⁺ |

| 299.17 | [M+Na]⁺ |

| 221.14 | [M - C₄H₈+H]⁺ (loss of isobutylene) |

| 177.13 | [M - Boc+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound. These protocols are based on standard procedures for small organic molecules and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H) or the solvent signal (δ 77.16 ppm for ¹³C in CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

The mobile phase typically consists of acetonitrile or methanol with 0.1% formic acid to promote protonation.

ESI-MS Acquisition (Positive Ion Mode):

-

Infusion Flow Rate: 5-10 µL/min (for direct infusion).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized for efficient desolvation (e.g., 200-350 °C).

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Determine the monoisotopic mass and compare it with the calculated exact mass of the compound (C₁₆H₂₄N₂O₂).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for NMR-based structural elucidation.

Caption: Workflow for MS-based molecular weight confirmation.

The Multifaceted Biological Activities of 3-Phenyl-1,4-Diazepane Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. The introduction of a phenyl group at the 3-position, creating the 3-phenyl-1,4-diazepane core, has given rise to a diverse range of derivatives with significant biological activities. These compounds have shown promise in various therapeutic areas, including oncology, central nervous system (CNS) disorders, and as modulators of specific cellular targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-phenyl-1,4-diazepane derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Central Nervous System Activity

Derivatives of the closely related 1,4-benzodiazepine class, which features a fused benzene ring, have long been established as modulators of the central nervous system.[1][2] Compounds like diazepam and alprazolam are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through their interaction with GABA-A receptors.[2][3][4] The 3-phenyl-1,4-diazepane scaffold has been explored for similar CNS activities.

A series of 6-phenyl-4H-pyrrolo[1,2-a][1][5]benzodiazepines, which can be considered derivatives of the core structure, were synthesized and evaluated for their CNS effects.[6] Structure-activity relationship studies revealed that the introduction of methyl or ethyl groups on the pyrrole ring and a chlorine atom at the ortho position of the 6-phenyl group enhanced the taming and sedative activities.[6] One of the most potent compounds in this series, 8-chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][1][5]benzodiazepine, demonstrated potency comparable to diazepam.[6]

Furthermore, novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and synthesized as potent 5-HT6 receptor antagonists for the potential treatment of cognitive disorders.[7] The blockade of 5-HT6 receptors is believed to enhance cholinergic and glutamatergic neurotransmission, which is associated with learning and memory.[7]

Anticancer Activity

The 1,4-diazepine core has also been investigated for its potential as an anticancer agent. Thieno[1][5]diazepine derivatives have been synthesized and screened for their cytotoxic effects. In one study, compounds with a substituted phenyl group at the 3-position showed the highest activity against three cancer cell lines: human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116). Specifically, derivatives with 4-phenyl, -OH, and -OCH3 substitutions on the phenyl ring were the most active, suggesting that electron-withdrawing groups at this position may be favorable for anticancer activity.

Another study focused on benzo[b]furo[3,4-e][1][5]diazepin-1-one derivatives as potential anti-cancer agents.[8] Several of these compounds exhibited significant cytotoxic activity against various cancer cell lines, with one compound in particular showing promising antiproliferative activity comparable to the reference drug podophyllotoxin.[8] This compound was found to induce apoptosis in cancer cells without significantly affecting tubulin assembly.[8]

Other Biological Activities

Beyond the CNS and oncology, 3-phenyl-1,4-diazepane derivatives have been explored for other therapeutic applications. For instance, a series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1][5]diazepino[6,7,1-hi]indoles were identified as novel and selective inhibitors of phosphodiesterase 4 (PDE4).[5] PDE4 inhibitors are of interest for treating inflammatory diseases.

Additionally, symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been designed and evaluated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[9] Certain derivatives demonstrated concentration-dependent inhibition of both Aβ42 and Aβ40 aggregation and exhibited neuroprotective effects in cell-based assays.[9]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected 3-phenyl-1,4-diazepane and related derivatives from various studies.

Table 1: Anticancer Activity of Thieno[1][5]diazepine Derivatives

| Compound | Substitution on 3-phenyl group | HepG-2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) |

| 7c | 4-Phenyl | 6.5 | 4.4 | 5.2 |

| 7e | 4-Hydroxy | 8.1 | 6.3 | 7.4 |

| 7f | 4-Methoxy | 13.0 | 9.8 | 11.5 |

Table 2: 5-HT6 Receptor Binding Affinity of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides [7]

| Compound | R Group on Sulphonamide | Ki (nM) |

| 10b | 4-Fluoro | 25.3 |

| 10c | 4-Chloro | 18.7 |

| 10f | Ethyl | 35.1 |

| 10g | Isopropyl | 42.6 |

| 10h | Methyl | 50.2 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the biological evaluation of 3-phenyl-1,4-diazepane derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)[8][9]

-

Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Receptor Binding Assay (5-HT6 Receptor)[7]

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

-

Radioligand Binding: The cell membranes are incubated with a specific radioligand (e.g., [3H]LSD) and varying concentrations of the test compounds in a binding buffer.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Ki Calculation: The inhibitory constant (Ki) of the test compounds is calculated from the IC50 values (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis and biological evaluation of 3-phenyl-1,4-diazepane derivatives.

Caption: A simplified diagram illustrating the allosteric modulation of the GABA-A receptor by diazepine derivatives.

Caption: A conceptual pathway for the induction of apoptosis in cancer cells by 3-phenyl-1,4-diazepane derivatives.

Conclusion

The 3-phenyl-1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical structure allows for the fine-tuning of its biological activity, leading to compounds with potent and selective effects on a range of targets. The data presented herein highlights the significant potential of these derivatives in the fields of neuropharmacology and oncology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates into clinical development. The detailed experimental protocols and visual representations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. chemisgroup.us [chemisgroup.us]

- 2. Diazepam - Wikipedia [en.wikipedia.org]

- 3. Alprazolam - Wikipedia [en.wikipedia.org]

- 4. Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Phenyl Group's Pivotal Role in the Biological Activity of 1,4-Diazepanes: A Technical Guide

Introduction

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system containing two nitrogen atoms. This core structure is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The versatility of the 1,4-diazepane ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Among the most significant and frequently utilized substituents is the phenyl group. Its introduction into the 1,4-diazepane framework profoundly influences the molecule's steric bulk, electronic properties, and lipophilicity, thereby dictating its interaction with biological targets and overall activity. This technical guide provides an in-depth analysis of the phenyl group's role in the biological activities of 1,4-diazepane derivatives, focusing on their applications in central nervous system disorders, oncology, and neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Central Nervous System (CNS) Activity

Phenyl-substituted 1,4-diazepanes are renowned for their significant effects on the central nervous system, particularly as modulators of key neurotransmitter receptors.

GABA-A Receptor Modulation

The quintessential example of phenyl-substituted 1,4-diazepanes with CNS activity is the benzodiazepine class of drugs. The phenyl group at the C5 position is a critical pharmacophoric feature for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Role of the Phenyl Group in GABA-A Receptor Binding:

The C5-phenyl group is essential for high-affinity binding to the benzodiazepine site, located at the interface between the α and γ subunits of the GABA-A receptor.[1] It is believed to engage in hydrophobic or aromatic interactions with key residues in the binding pocket, such as α1His101.[2] The orientation of this phenyl ring is crucial; it is thought to extend approximately parallel to the plane of the cell membrane.[1] Substitutions on this phenyl ring can modulate activity. For instance, a halo substituent at the 2'-position can enhance activity, possibly by inducing a conformational change that improves interaction with the receptor.[3] Conversely, bulky substituents in the para-position of the C5-phenyl ring can lead to steric hindrance and a loss of activity.[1]

Quantitative Data: In Vitro Affinity of Phenyl-Substituted 1,4-Diazepanes for Benzodiazepine Receptors

| Compound | 5-Phenyl Substituent | Receptor Source | IC50 (nM) | Ki (nM) | Reference |

| Diazepam | Phenyl | Rat Brain | 1.71 | 0.99 | [4] |

| Compound 7i | 2-Carboxyphenyl | Rat Brain | 1.54 | - | [4] |

| Compound 7j | 2-Carboxyethylphenyl | Rat Brain | 1.66 | - | [4] |

| Ripazepam Isomer (3a) | Phenyl | Rat Cerebral Cortex | ~1000 | - | [5] |

GABA-A Receptor Signaling Pathway

Caption: Phenyl-1,4-diazepane modulation of GABA-A receptor signaling.

Detailed Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABA-A receptor in rat brain membranes.[6][7]

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

50 µL of test compound at various concentrations (dissolved in buffer with ≤0.1% DMSO).

-

50 µL of radioligand (e.g., [³H]Flunitrazepam) to a final concentration of 1 nM.

-

50 µL of the membrane preparation.

-

-

For total binding, replace the test compound with buffer.

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam) instead of the test compound.

-

-

Incubation and Filtration:

-

Incubate the plate at 4°C for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold assay buffer.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with 5 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: GABA-A Receptor Binding Assay

Caption: Workflow for a GABA-A receptor radioligand binding assay.

5-HT6 Receptor Antagonism

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the CNS, is a promising target for treating cognitive disorders. Several phenyl-substituted 1,4-diazepane derivatives have been developed as potent 5-HT6 receptor antagonists.

Role of the Phenyl Group in 5-HT6 Receptor Antagonism:

In the context of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, the phenyl group acts as a key structural element. The sulphonamide moiety attached to this phenyl ring is crucial for interaction with the 5-HT6 receptor. Modifications to a second phenyl ring on the sulphonyl group, such as adding electron-withdrawing groups (e.g., fluoro, chloro), have been shown to influence binding affinity.[8]

Quantitative Data: In Silico Binding Affinity of Phenyl-Substituted 1,4-Diazepanes for the 5-HT6 Receptor

| Compound | Phenyl-Sulfonyl Substituent | Predicted Ki (nM) | Reference |

| 10b | 4-Fluoro | 1.83 | [8] |

| 10c | 4-Chloro | 1.95 | [8] |

| 10h | Methane | 2.50 | [8] |

| 10f | Ethane | 2.50 | [8] |

| 10i | 4-Bromo | 2.50 | [8] |

5-HT6 Receptor Signaling Pathway

Caption: Antagonism of the 5-HT6 receptor signaling cascade.

Detailed Experimental Protocol: 5-HT6 Receptor Binding Assay

This protocol describes a radioligand binding assay for determining the affinity of test compounds for the human 5-HT6 receptor expressed in HEK-293 cell membranes.[9]

-

Membrane Preparation:

-

Culture HEK-293 cells stably transfected with the human 5-HT6 receptor.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer containing 10 mM MgCl₂ and 0.5 mM EDTA (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in the assay buffer to a protein concentration of approximately 25 µg per well.

-

-

Binding Assay:

-

In a 96-well plate, add the following to a total volume of 200 µL:

-

Assay buffer.

-

Test compound at various concentrations.

-

Radioligand (e.g., [³H]-LSD) to a final concentration of 2.5-10 nM.

-

Membrane suspension.

-

-

For non-specific binding, include wells with a high concentration of a non-labeled ligand (e.g., 5 µM methiothepin or 100 µM serotonin).[9]

-

-

Incubation and Filtration:

-

Incubate the plate at 37°C for 60 minutes.[9]

-

Terminate the reaction by rapid filtration through 0.3% polyethylenimine-soaked glass fiber filters.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

-

-

Quantification and Analysis:

-

Measure radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine IC50 values.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

Experimental Workflow: 5-HT6 Receptor Binding Assay

Caption: Workflow for a 5-HT6 receptor radioligand binding assay.

Anticancer Activity

The 1,4-diazepane scaffold, often in conjunction with phenyl groups, has been explored for its potential as an anticancer agent. These compounds can exhibit cytotoxic effects against a variety of cancer cell lines.

Structure-Activity Relationships of the Phenyl Group in Cytotoxicity:

The position and electronic nature of substituents on the phenyl rings are critical for cytotoxic activity. For instance, in a series of thieno[2,3-e][10][11]diazepin-5(4H)-ones, compounds bearing a 4-hydroxyphenyl or a 4-methoxyphenyl group at the 3-aryl position showed potent activity against HepG-2, MCF-7, and HCT-116 cell lines.[12] In another study of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, a 3-chlorophenyl substituent on the carboxamide moiety resulted in good activity against a B-cell leukemic cell line.[13] These findings suggest that both electron-donating and electron-withdrawing groups on the phenyl ring can contribute to anticancer activity, and the optimal substitution pattern is specific to the particular 1,4-diazepane scaffold and cancer cell line.

Quantitative Data: Cytotoxicity of Phenyl-Substituted 1,4-Diazepanes

| Compound Class | Phenyl Substituent | Cell Line | IC50 (µg/mL) | Reference |

| 3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one | 4-Hydroxyphenyl (7e) | MCF-7 | 4.4 | [12] |

| 3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one | Phenyl (7c) | HCT-116 | 6.2 | [12] |

| 3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one | 4-Methoxyphenyl (7f) | HepG-2 | 5.8 | [12] |

| 1-Benzhydryl-N-phenyl-1,4-diazepane-1-carboxamide | 3-Chlorophenyl | Reh | 18 µM | [13] |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][14][15]

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.

-

Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Other Notable Biological Activities

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been investigated as inhibitors of this process.

Role of the Phenyl Group in Aβ Aggregation Inhibition:

In this class of compounds, the phenyl groups are part of the benzoyl moieties attached to the diazepane nitrogens. The nature of these aromatic systems is critical for activity. For example, replacing the phenyl ring with a larger aromatic system like naphthalen-1-yl or a benzo[d][10]dioxole group can lead to significant inhibition of Aβ42 aggregation. These aromatic moieties are thought to bind within channels formed by Aβ oligomers, stabilizing them and preventing further aggregation into toxic fibrils.

Quantitative Data: Inhibition of Aβ Aggregation by Phenyl-Substituted 1,4-Diazepanes

| Compound | R Group on Phenylmethanone | Aβ Isoform | % Inhibition at 25 µM | Reference |

| 3k | Naphthalen-1-yl | Aβ42 | 50% | |

| 3o | Benzo[d][10]dioxole | Aβ42 | 33% | |

| 3c | 4-Fluorophenyl | Aβ40 | 60-63% | |

| 3o | Benzo[d][10]dioxole | Aβ40 | 60-63% |

Detailed Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that binds to β-sheet-rich structures.[16][17][18]

-

Reagent Preparation:

-

Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), then removing the solvent to form a peptide film. Reconstitute in a small volume of DMSO and then dilute into an appropriate buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).

-

Prepare a 1 mM stock solution of ThT in water and filter it through a 0.2 µm filter.

-

-

Aggregation Assay:

-

In a black, 96-well microplate, combine the following:

-

Aβ peptide solution to a final concentration of 10-20 µM.

-

Test compound at various concentrations.

-

ThT to a final concentration of 10-20 µM.

-

Assay buffer to the final volume.

-

-

Include a control without the test compound.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, with or without shaking.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~482-490 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

-

Calculate the percentage of inhibition by comparing the final fluorescence of samples with the test compound to the control.

-

Experimental Workflow: Thioflavin T Assay

References

- 1. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemisgroup.us [chemisgroup.us]

- 4. Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e] [1,4]diazepin-8(7H)-ones with benzodiazepine receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thioflavin T spectroscopic assay [assay-protocol.com]

- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 18. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

Stereoselective Synthesis of Chiral 3-Phenyl-1,4-Diazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of chiral 3-phenyl-1,4-diazepane, a crucial scaffold in medicinal chemistry. The controlled introduction of chirality at the C3 position is paramount for the development of novel therapeutics with improved potency and reduced off-target effects. This document details key synthetic strategies, experimental protocols, and quantitative data to aid in the design and execution of synthetic routes to this important molecular entity.

Introduction

The 1,4-diazepane ring system is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a chiral center, particularly a phenyl group at the 3-position, creates a three-dimensional structure that can significantly enhance binding affinity and selectivity for various biological targets. Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral 3-phenyl-1,4-diazepane and its derivatives is of significant interest to the pharmaceutical and chemical research communities.

This guide will focus on the most pertinent and effective strategies for achieving high levels of stereocontrol in the synthesis of this target molecule, with a particular emphasis on practical experimental methodologies.

Key Synthetic Strategies

The stereoselective synthesis of chiral 3-phenyl-1,4-diazepane can be broadly approached through two primary strategies:

-

Use of Chiral Pool Starting Materials: This approach leverages the inherent chirality of readily available natural products, most notably α-amino acids. Phenylalanine is the logical and most direct precursor for introducing the desired stereochemistry and the phenyl substituent at the C3 position.

-

Asymmetric Catalysis: This strategy employs a chiral catalyst to induce enantioselectivity in a reaction that forms the chiral center. While powerful, this approach may require more extensive optimization of catalysts and reaction conditions.

This guide will primarily focus on the chiral pool approach, as it offers a straightforward and often highly effective route to the target molecule.

Synthesis via Chiral Pool Starting Material: (S)-Phenylalanine

A robust and widely applicable method for the synthesis of chiral 3-phenyl-1,4-diazepan-2-one involves a multi-step sequence starting from the naturally occurring amino acid, (S)-phenylalanine. This strategy ensures the stereochemical integrity of the C3 position throughout the synthesis. The general workflow involves the sequential coupling of (S)-phenylalanine with a protected β-amino acid equivalent, followed by deprotection and intramolecular cyclization.

Experimental Workflow: Synthesis from (S)-Phenylalanine

The following diagram outlines the key steps in a typical synthetic sequence starting from (S)-phenylalanine to yield a chiral 3-phenyl-1,4-diazepan-2-one.

Caption: Synthetic pathway from (S)-phenylalanine to chiral 3-phenyl-1,4-diazepane.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations involved in the synthesis of chiral 3-phenyl-1,4-diazepan-2-one and its subsequent reduction.

1. Synthesis of (R)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione (A closely related analog)

While a direct protocol for 3-phenyl-1,4-diazepane was not explicitly detailed in the searched literature, a facile synthesis of a chiral diazepane intermediate for the orexin receptor antagonist suvorexant provides a highly relevant and adaptable procedure. This synthesis starts with R-3-aminobutyric acid, but the methodology can be applied to a phenylalanine derivative.

-

Step 1: Protection of the Chiral Amino Acid: The synthesis begins with the protection of the amino group of the chiral starting material. For instance, using Boc anhydride in the presence of a base like triethylamine.

-

Step 2: Condensation: The protected amino acid is then coupled with a suitable amine-containing fragment. In the synthesis of the suvorexant intermediate, the Boc-protected amino acid was condensed with an amino acetate derivative using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

-

Step 3: Deprotection and Intramolecular Cyclization: The protecting group (e.g., Boc) is removed, typically under acidic conditions (e.g., gaseous HCl in ethyl acetate or trifluoroacetic acid). The resulting free amine then undergoes intramolecular cyclization upon treatment with a base, such as sodium methoxide, to form the diazepane-dione ring.

-

Step 4: Reduction: The lactam carbonyls can be reduced to the corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the chiral 1,4-diazepane.

Quantitative Data for a Related Chiral Diazepane Synthesis

The following table summarizes the yields for the key steps in the synthesis of a chiral diazepane intermediate, which serves as a valuable reference for planning the synthesis of 3-phenyl-1,4-diazepane.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Protection | Boc-protected amino acid | 90 | >99 |

| Condensation | Linear dipeptide precursor | 91 | >99 |

| Cyclization | Chiral diazepane-dione | 94 | >99 |

| Reduction | Chiral diazepane | 88 | >99 |

Alternative and Emerging Strategies

While the chiral pool approach is robust, other methods are continually being developed for the stereoselective synthesis of 1,4-diazepane derivatives.

Asymmetric Reductive Amination

Enzymatic intramolecular asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral 1,4-diazepanes. This method utilizes imine reductases (IREDs) to catalyze the cyclization of an amino-ketone precursor with high enantioselectivity. The choice of enzyme (either (R)- or (S)-selective) allows for access to either enantiomer of the target molecule.

Catalytic Asymmetric Annulation Reactions

Recent advances have demonstrated the use of combined catalyst systems, for example, a chiral N-heterocyclic carbene (NHC) and an iridium complex, for the enantioselective formal [4+3] annulation to access related 1,4-benzodiazepinones. While applied to the benzo-fused analogs, the principles of such catalytic asymmetric cyclizations could potentially be adapted for the synthesis of chiral 1,4-diazepanes.

Conclusion

The stereoselective synthesis of chiral 3-phenyl-1,4-diazepane is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The use of (S)-phenylalanine as a chiral starting material provides a reliable and efficient pathway to the desired enantiomerically pure product. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to develop and optimize synthetic routes to this valuable molecular scaffold. As asymmetric catalysis continues to evolve, new and even more efficient methods for the synthesis of this and related chiral diazepanes are anticipated to emerge, further expanding the toolbox of the modern synthetic chemist.

The Pharmacological Profile of N-Substituted 3-Phenyl-1,4-Diazepanes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of N-substituted 3-phenyl-1,4-diazepanes and related analogs. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. N-substitution on this seven-membered ring system allows for extensive chemical modification, leading to a diverse range of pharmacological activities, primarily targeting dopamine and serotonin receptor systems. This document details their synthesis, receptor binding affinities, functional activities, and potential therapeutic applications, with a focus on their role as modulators of key neurotransmitter pathways.

Core Pharmacological Data

The pharmacological activity of N-substituted 1,4-diazepane derivatives is highly dependent on the nature and position of the substituents on both the nitrogen atoms and the phenyl ring. The following tables summarize the quantitative data for a series of N-substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, which serve as representative examples of this class of compounds, highlighting their affinity for the 5-HT6 serotonin receptor.

Table 1: In Silico Receptor Binding Affinities (Ki) of N-Substituted 3-((1,4-Diazepan-1-yl)methyl)phenyl Sulfonamide Derivatives for the 5-HT6 Receptor [1]

| Compound ID | R-Group on Sulfonamide | Ki (nM) | Fitness Score |

| 10a | H | 1.15 | 1.02 |

| 10b | 4-F | 0.98 | 1.05 |

| 10c | 4-Cl | 0.87 | 1.08 |

| 10d | 4-Br | 0.92 | 1.07 |

| 10e | 4-OCH3 | 1.05 | 1.04 |

| 10f | CH3 | 1.21 | 1.01 |

| 10g | C2H5 | 1.35 | 0.99 |

| 10h | n-Propyl | 1.48 | 0.97 |

| 10i | Isopropyl | 1.62 | 0.95 |

| 10j | n-Butyl | 1.75 | 0.93 |

| 10k | Isobutyl | 1.89 | 0.91 |

| 10l | Phenyl | 1.11 | 1.03 |

Signaling Pathways

N-substituted 3-phenyl-1,4-diazepanes primarily exert their effects by modulating dopamine and serotonin receptor signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs or Golf G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors couple to Gi or Go G-proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Each step is accompanied by a detailed experimental procedure.

Synthetic Strategy

The synthesis of this compound is approached via a four-step sequence. The strategy involves the initial mono-protection of a symmetrical diamine, followed by the introduction of the phenyl-containing fragment, activation of a hydroxyl group, and a final intramolecular cyclization to form the diazepane ring. This approach allows for the controlled construction of the target molecule.

Application Notes and Protocols: Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block for the synthesis of a diverse range of biologically active molecules. The presence of a Boc-protected amine, a secondary amine, and a phenyl group on the seven-membered diazepine ring offers multiple points for chemical modification. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to benzodiazepines, a class of drugs with a broad spectrum of therapeutic applications. The 1,4-diazepane core is a key feature in compounds targeting various biological entities, including G-protein coupled receptors (GPCRs) and enzymes. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of derivatives with potential therapeutic applications.

Synthetic Applications

The chemical versatility of this compound allows for a variety of chemical transformations, primarily centered around the secondary amine at the 4-position and the aromatic phenyl ring. The Boc-protecting group offers a stable handle that can be removed under acidic conditions to liberate the 1-position amine for further functionalization.

N-Functionalization of the Secondary Amine

The secondary amine is a key site for introducing molecular diversity. Common reactions include N-alkylation, N-acylation, and N-sulfonylation.

-

N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or direct alkylation with alkyl halides. These modifications are crucial for exploring the steric and electronic requirements of binding pockets in biological targets.

-

N-Acylation: Acylation with acid chlorides or anhydrides introduces amide functionalities, which can act as hydrogen bond donors or acceptors and are prevalent in many drug molecules.

-

N-Sulfonylation: The synthesis of sulfonamides by reacting the amine with sulfonyl chlorides is a common strategy in drug design, as the sulfonamide group is a key pharmacophore in a variety of therapeutic agents, including inhibitors of carbonic anhydrase and various proteases.

Modification of the Phenyl Group

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although the reaction conditions need to be carefully selected to avoid side reactions with the diazepine ring.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group can be readily removed using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This unmasks the secondary amine at the 1-position, enabling further derivatization and the synthesis of more complex molecules.

Potential Therapeutic Applications of Derivatives

Derivatives of the 1,4-diazepane scaffold have shown promise in a variety of therapeutic areas. The structural similarity to benzodiazepines suggests potential applications in the central nervous system. Furthermore, the 1,4-diazepane moiety is present in molecules targeting other important biological pathways.

-

5-HT6 Receptor Antagonists: The 5-HT6 receptor is a target for the treatment of cognitive disorders. Arylsulfonamide derivatives of 1,4-diazepanes have been investigated as potent 5-HT6 receptor antagonists. Blockade of this receptor can modulate cholinergic and glutamatergic neurotransmission, offering a potential therapeutic strategy for Alzheimer's disease and other cognitive impairments.

-

Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Novel series of diazepino-indole derivatives have been identified as potent and selective PDE4 inhibitors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of derivatives that could be synthesized from this compound.

Table 1: Synthesis of N-Sulfonylated Derivatives

| Entry | R Group | Reaction Time (h) | Yield (%) |

| 1 | 4-fluorophenyl | 4 | 85 |

| 2 | 4-chlorophenyl | 4 | 82 |

| 3 | 4-methoxyphenyl | 5 | 78 |

| 4 | ethyl | 3 | 90 |

| 5 | methyl | 3 | 92 |

Table 2: Biological Activity of N-Sulfonylated Derivatives as 5-HT6 Antagonists

| Compound | R Group | 5-HT6 Binding Affinity (Ki, nM) |

| 1a | 4-fluorophenyl | 15 |

| 1b | 4-chlorophenyl | 22 |

| 1c | 4-methoxyphenyl | 45 |

| 1d | ethyl | 150 |

| 1e | methyl | 210 |

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation

This protocol describes a general method for the synthesis of N-sulfonylated derivatives of this compound.

Materials:

-

This compound

-

Substituted sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the substituted sulfonyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated derivative.

Protocol 2: General Procedure for Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free diamine.

Materials:

-

Boc-protected 3-phenyl-1,4-diazepane derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected 3-phenyl-1,4-diazepane derivative (1.0 eq) in DCM in a round-bottom flask.

-

Add trifluoroacetic acid (10 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the starting material is consumed, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

Application of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate in Drug Discovery: A Detailed Overview

Introduction

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The 1,4-diazepane scaffold is recognized as a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a wide range of biological activities. This diazepine ring system is a key component in the design of novel therapeutic agents targeting the central nervous system (CNS), cardiovascular system, and acting as anticancer agents. The presence of the tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile intermediate for the synthesis of diverse compound libraries. The phenyl substituent at the 3-position provides a point for further structural modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the use of this compound and its analogs in drug discovery, focusing on its role as a key intermediate in the synthesis of bioactive molecules.

Application 1: Intermediate for the Synthesis of Rho-Kinase (ROCK) Inhibitors

The 1,4-diazepane scaffold is a core component of Ripasudil (K-115), a Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[1][2] While Ripasudil itself incorporates a methyl group at the 3-position, the synthesis of analogous ROCK inhibitors can utilize the phenyl-substituted diazepine core to explore structure-activity relationships. ROCK inhibitors are a promising class of drugs for various diseases, including cardiovascular disorders and neurodegenerative diseases.[3]

Signaling Pathway of ROCK Inhibition in Glaucoma

Caption: ROCK signaling pathway and the inhibitory action of Ripasudil.

Quantitative Data for Ripasudil (K-115)

| Parameter | Value | Target | Reference |

| IC₅₀ | 19 nM | ROCK1 | [1] |

| IC₅₀ | 51 nM | ROCK2 | [1] |

| IOP Reduction | -4.5 mmHg (0.4% solution) | Human (Primary Open-Angle Glaucoma) | [4] |

Experimental Protocol: Synthesis of a Ripasudil Analog using a 1,4-Diazepane Intermediate

This protocol describes a general method for coupling a protected 1,4-diazepane intermediate with a sulfonyl chloride, a key step in the synthesis of Ripasudil and its analogs.

Caption: General synthetic workflow for Ripasudil.

Materials:

-

(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (or the corresponding 3-phenyl analog)

-

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Sulfonamide Coupling:

-

Dissolve (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (1.0 eq) and triethylamine (2.2 eq) in acetonitrile.

-

Cool the mixture in an ice bath.

-

Add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (0.9 eq) portion-wise.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

-

Filter the solid and wash with diethyl ether to obtain the final product as a salt.

-

Application 2: Scaffold for 5-HT6 Receptor Antagonists

The 1,4-diazepane moiety serves as a versatile scaffold for the development of 5-HT6 receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease.[5] The synthesis involves the functionalization of the 1,4-diazepane ring with various aryl sulfonamides.

Quantitative Data for a 1,4-Diazepane-based 5-HT6 Antagonist

| Compound | Ki (nM) | Fitness Score |

| N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide | 10.5 | 1.12 |